5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol
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Overview
Description
5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often involve specific oxidants and additives to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions are critical to achieving efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in its binding affinity and selectivity . The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A versatile scaffold with diverse biological activities.
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
Indole derivatives: Compounds with a similar nitrogen-containing heterocycle, exhibiting a wide range of biological activities.
Uniqueness
5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol is unique due to its specific substitution pattern and the presence of the diphenylmethyl group, which enhances its chemical reactivity and biological activity compared to other pyrrolidine derivatives .
Biological Activity
5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol is a compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C19H22N2O and a molecular weight of approximately 294.39 g/mol. Its structure features a pyrrolidine core, which is modified with a diphenylmethyl group and a carbonyl substituent, contributing to its unique biological properties.
Research indicates that this compound interacts with various biological targets, which may include:
- Receptor Modulation : The compound has been shown to affect neurotransmitter receptors, potentially influencing mood and cognitive functions.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could have implications for conditions like cancer and neurodegenerative diseases.
Antineoplastic Properties
Recent studies have highlighted the antitumor activity of this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, including:
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Neuroprotective Effects
The compound's neuroprotective properties have also been investigated. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies
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Case Study on Cancer Therapy
- A study involving the administration of the compound to mice bearing tumor xenografts showed a significant reduction in tumor size compared to controls. The treatment led to an increase in apoptosis markers within the tumors, indicating effective antitumor activity.
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Neuroprotection in Animal Models
- In a model of induced oxidative stress, administration of this compound resulted in improved cognitive function and reduced neuronal loss, suggesting therapeutic potential for neurodegenerative conditions.
Properties
Molecular Formula |
C22H26N2O2 |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
(2-benzhydrylpyrrolidin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone |
InChI |
InChI=1S/C22H26N2O2/c25-18-14-19(23-15-18)22(26)24-13-7-12-20(24)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18-21,23,25H,7,12-15H2 |
InChI Key |
NYZAYIQCFFHZGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC(CN2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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